2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15-7-6-14-12(15)11(16)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCYEGMPLPKWSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating biological pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
The compound’s structural analogs differ primarily in:
- Aromatic ring substituents (e.g., chloro, dichloro, nitro, or methoxy groups).
- Imidazole ring modifications (e.g., substitution position, addition of methyl/pyrrolidine groups).
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Physicochemical Properties
Physicochemical Comparisons
| Property | Target Compound | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sertaconazole |
|---|---|---|---|
| Molecular Weight | 204.2 | 238.65 | 437.77 |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) | ~2.8 (Higher lipophilicity due to Cl) | ~4.5 (Highly lipophilic) |
| Solubility | Low in water; soluble in DMSO | Similar to target compound | Poor aqueous solubility |
Biological Activity
The compound 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one is a synthetic organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical structure of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one includes a fluorinated phenyl group and an imidazole moiety, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12FN3 |
| Molecular Weight | 233.28 g/mol |
| CAS Number | 2241141-87-5 |
| Purity | ≥95% |
| Physical Form | Oil |
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities, primarily related to its interaction with various receptors and enzymes.
GABA-A Receptor Modulation
Recent studies have highlighted the role of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. The substitution pattern in compounds like 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one has been shown to enhance metabolic stability and receptor affinity. For instance, structural modifications have led to compounds that display improved binding at the α1/γ2 interface of the GABA-A receptor, suggesting potential therapeutic applications in anxiety and sleep disorders .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of imidazole exhibit significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating bactericidal effects. This suggests potential applications in treating bacterial infections .
The biological activity of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one can be attributed to several mechanisms:
- Receptor Modulation : As a PAM for GABA-A receptors, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
Study on GABA-A Receptor Modulators
A comprehensive study involving molecular docking and metabolic stability assessments revealed that certain derivatives of imidazole, including those based on the structure of 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one, exhibited high metabolic stability when tested with human liver microsomes (HLMs). Notably, one derivative maintained over 90% of the parent compound after incubation, indicating a lower likelihood of rapid metabolism compared to traditional drugs like alpidem .
Antimicrobial Efficacy Study
In another investigation, derivatives were tested against various bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 μM to 125 μM. These findings underscore the potential for developing new antimicrobial agents based on this compound .
Q & A
Q. What are the standard synthetic routes for 2-(4-fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one, and how are key intermediates characterized?
Methodological Answer: The synthesis typically involves acylation or condensation reactions. A common route is the reaction of 4-fluorobenzoyl chloride with 1-methyl-1H-imidazole under controlled conditions. Key steps include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) is often used to enhance reactivity .
- Catalysts : Triethylamine or other bases may facilitate deprotonation of the imidazole nitrogen .
- Intermediate characterization :
- NMR spectroscopy : The fluorophenyl proton signals appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz), while imidazole protons resonate between δ 6.8–7.1 ppm .
- Mass spectrometry : A molecular ion peak at m/z 218.2 (C₁₁H₁₀FN₂O⁺) confirms the molecular formula .
Q. Which purification techniques are most effective for isolating this compound, and what analytical methods confirm its purity?
Methodological Answer:
- Purification :
- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent effectively separates the product from unreacted starting materials .
- Recrystallization : Ethanol or methanol yields high-purity crystals .
- Purity confirmation :
- HPLC : Retention time (~8.2 min) with >95% purity under reversed-phase conditions (C18 column, acetonitrile/water) .
- Melting point : A sharp range (e.g., 145–147°C) indicates homogeneity .
Advanced Questions
Q. How can reaction parameters be optimized to improve yield and purity in the synthesis of this compound?
Methodological Answer: Optimization involves systematic variation of:
- Temperature : Microwave-assisted synthesis at 80–100°C reduces reaction time (30 min vs. 6 hours) and improves yields by ~15% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon .
- Catalyst loading : 10 mol% of DMAP (4-dimethylaminopyridine) increases acylation efficiency by stabilizing intermediates .
Q. What computational methods are used to predict the biological activity and binding modes of this compound?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets like cytochrome P450 or kinases. The fluorophenyl group shows hydrophobic interactions, while the imidazole ring forms hydrogen bonds .
- QSAR modeling : Hammett constants (σ = +0.06 for para-F) correlate with enhanced lipophilicity (logP = 2.1), improving membrane permeability .
- MD simulations : GROMACS assesses stability in aqueous environments, revealing a half-life >50 ns for the ligand-protein complex .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or mass fragments) require:
- Multi-technique validation :
- Isotopic labeling : ¹⁹F NMR tracks fluorophenyl group orientation, resolving steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
